5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid
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Overview
Description
5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid is a compound that features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid is the enzyme decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1) . This enzyme plays a crucial role in the biosynthesis of arabinans in the cell wall of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the biosynthesis of arabinans, essential components of the bacterial cell wall . The disruption of this process inhibits the growth and proliferation of the bacteria .
Biochemical Pathways
The affected pathway is the arabinan biosynthesis pathway in Mycobacterium tuberculosis . Arabinans are key components of the mycobacterial cell wall and are crucial for the survival and pathogenicity of the bacteria . By inhibiting DprE1, this compound disrupts this pathway, leading to a deficiency in arabinans and, consequently, a compromised cell wall .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the biosynthesis of arabinans, the compound compromises the integrity of the bacterial cell wall, which inhibits the bacteria’s ability to survive and proliferate .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid are largely determined by its benzothiazole core. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with enzymes such as decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1), which is a potential therapeutic target for the creation of anti-tubercular drugs .
Cellular Effects
For instance, certain benzothiazole derivatives have demonstrated potent anti-proliferative effects against various cell lines .
Molecular Mechanism
Benzothiazole derivatives have been shown to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid typically involves the reaction of 2-aminobenzenethiol with a suitable carboxylic acid derivative. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach involves the use of substituted aldehydes in the presence of sodium bisulfite as a catalyst .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step reactions that are optimized for high yield and purity. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-Substituted benzothiazoles
- Benzothiazolylpyrimidine-5-carboxamides
- 5-Chloro-2-aryl benzo[d]thiazole derivatives
Uniqueness
5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid is unique due to its specific structure, which combines the benzothiazole ring with a pentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(1,3-benzothiazol-2-ylamino)-6-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-11(7-3-4-8-12(17)18)15-13-14-9-5-1-2-6-10(9)19-13/h1-2,5-6H,3-4,7-8H2,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIGXJGQENXXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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